1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one
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Overview
Description
1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[321]oct-2-en-8-yl)prop-2-en-1-one is a complex organic compound featuring a bicyclic structure fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the bicyclic framework. The final step involves the introduction of the prop-2-en-1-one moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bicyclic structure may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-one: Unique due to its specific bicyclic structure and imidazole ring.
1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)prop-2-en-1-amine: Contains an amine group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic framework with an imidazole ring and a prop-2-en-1-one moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-13(18)17-11-4-5-12(17)9-10(8-11)14-15-6-7-16(14)2/h3,6-8,11-12H,1,4-5,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDGUHXJXCDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC3CCC(C2)N3C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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